Acidity Enhancement vs. 4-H and 4-Hydroxy
The 4-cyano group's strong electron-withdrawing effect sharply increases the acidity of the carboxylic acid relative to the unsubstituted and 4-hydroxy analogs. The apparent ionization constant (Ka) in 50% aqueous ethanol follows the descending order: -C≡N > -Br > -CO₂C₂H₅ > -OH > -H [1]. A predicted pKa of 4.53 for the 4-cyano compound compared to 5.07 for the parent 4-H compound (bicyclo[2.2.2]octane-1-carboxylic acid) confirms this significant acid-strengthening trend .
| Evidence Dimension | Aqueous acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 4.53 |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1-carboxylic acid (X = H): predicted pKa = 5.07 |
| Quantified Difference | ΔpKa ≈ 0.5 units (target compound is 3-4 times more acidic) |
| Conditions | Predicted values based on computational models; experimental apparent ionization constants measured in 50% aqueous ethanol confirm the same relative order [1] |
Why This Matters
A 0.5 pKa unit difference translates to a significant change in ionization state at physiological pH, directly impacting solubility, permeability, and bioactivity of derived drug candidates.
- [1] Roberts, J. D.; Moreland, W. T., Jr. Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. J. Am. Chem. Soc. 1953, 75 (9), 2167-2173. View Source
